molecular formula C15H12ClNO B3174268 (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one CAS No. 952578-23-3

(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B3174268
CAS No.: 952578-23-3
M. Wt: 257.71 g/mol
InChI Key: BKCSZXHDUUMKNU-RUDMXATFSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing chalcone derivatives, including compounds similar to "(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one." These compounds are often synthesized through Claisen-Schmidt condensation reactions, which involve the base-catalyzed reaction of aldehydes and ketones. The synthesized compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction to confirm their structures and understand their molecular geometries and intermolecular interactions (Salian et al., 2016).

Molecular Structure Analysis

Studies include the analysis of molecular structures using Fourier-transform infrared spectroscopy (FT-IR) and X-ray crystallography. These analyses provide insights into the compound's vibrational wavenumbers, geometrical parameters, and crystal structures, helping to understand the stability and electronic properties of the molecules. For example, research on similar chalcone derivatives has shown planar molecule geometry and detailed geometrical parameters, confirming the structure through experimental and computational methods (Najiya et al., 2014).

Antioxidant Activity

Some derivatives of "this compound" have been synthesized and tested for their antioxidant activity. The studies involve synthesizing 2'-aminochalcone derivatives and assessing their free radical scavenging ability and superoxide dismutase mimetic activity. These studies highlight the potential of chalcone derivatives in exhibiting significant antioxidant properties, which could have implications for various biomedical applications (Sulpizio et al., 2016).

Optical and Electronic Properties

Research into the optical and electronic properties of chalcone derivatives, including compounds akin to "this compound," focuses on their potential applications in material science. These studies involve investigating the compounds' hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO analysis). The findings suggest that these compounds may possess notable nonlinear optical properties and could be used in the development of new materials for optical and electronic applications (Mary et al., 2015).

Antibacterial Activity

Some studies explore the antibacterial activity of chalcone derivatives, indicating their potential use in developing new antimicrobial agents. The synthesis of novel heterocyclic compounds containing a chalcone fragment and their subsequent evaluation against various bacterial strains demonstrate moderate antibacterial activity, suggesting their possible application in addressing bacterial infections (Mehta, 2016).

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCSZXHDUUMKNU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.